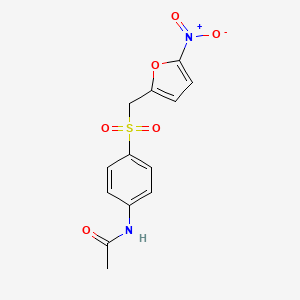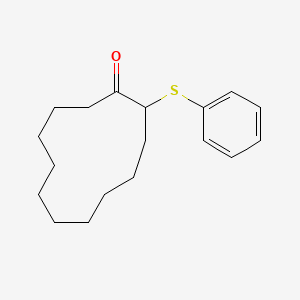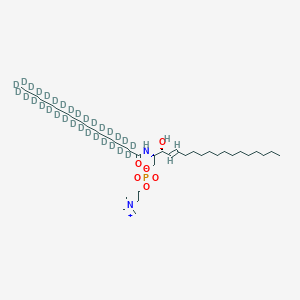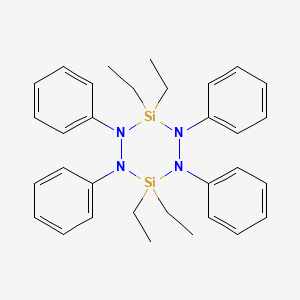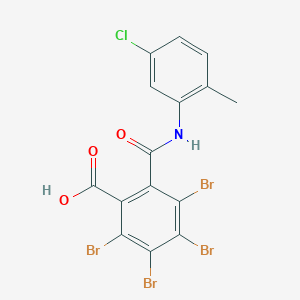
5'-Chloro-2'-methyl-3,4,5,6-tetrabromophthalanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid is a complex organic compound with the molecular formula C15H8Br4ClNO3 and a molecular weight of 605.305 g/mol . This compound is notable for its unique structure, which includes multiple bromine atoms, a chlorine atom, and a phthalanilic acid core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid typically involves multi-step organic reactions. The starting materials often include phthalanilic acid derivatives, which undergo bromination and chlorination reactions under controlled conditions. The reaction conditions usually involve the use of bromine and chlorine sources in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive bromine and chlorine reagents.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with various biomolecules, influencing their structure and function. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it can modulate biological processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrabromophthalanilic acid
- 4’-Chloro-2’-methoxy-3,4,5,6-tetrabromophthalanilic acid
- 2’-Chloro-4’-methoxy-3,4,5,6-tetrabromophthalanilic acid
- 2’-Chloro-5’-nitro-3,4,5,6-tetrabromophthalanilic acid
Uniqueness
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid is unique due to the presence of both chlorine and methyl groups in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of multiple bromine atoms with these functional groups makes it distinct from other similar compounds .
Properties
CAS No. |
196934-79-9 |
|---|---|
Molecular Formula |
C15H8Br4ClNO3 |
Molecular Weight |
605.3 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-[(5-chloro-2-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H8Br4ClNO3/c1-5-2-3-6(20)4-7(5)21-14(22)8-9(15(23)24)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,21,22)(H,23,24) |
InChI Key |
TZTGZXYPDZGRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)

![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
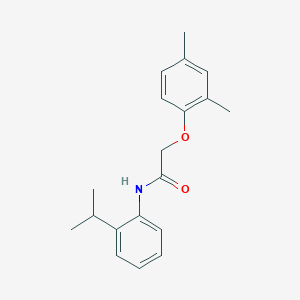

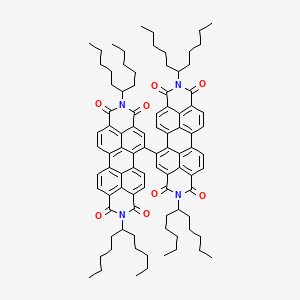
![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)
